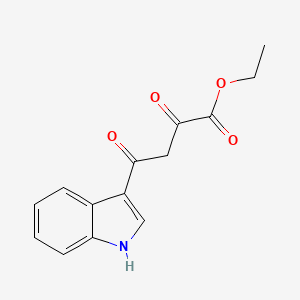

Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate

Description

Foundational Significance of Indole (B1671886) Scaffolds in Synthetic Chemistry

The indole ring system, a bicyclic structure consisting of a fused benzene and pyrrole ring, is a cornerstone of heterocyclic chemistry and drug discovery. ijpsr.comresearchgate.net Its prevalence in nature is remarkable, forming the core of the amino acid tryptophan, neurotransmitters like serotonin, and a vast array of complex alkaloids with potent pharmacological properties. nih.gov This natural abundance has inspired chemists to recognize the indole scaffold as a "privileged structure," meaning it can serve as a versatile framework for developing therapeutic agents targeting a wide range of biological targets. nih.govnih.govnih.gov

The significance of the indole nucleus in medicinal chemistry is underscored by its presence in numerous approved drugs. ijpsr.com These include anti-inflammatory agents like Indomethacin, antiviral compounds, and anticancer therapies. mdpi.comnih.gov The unique electronic properties of the indole ring, particularly the high electron density at the C3 position, make it reactive towards electrophilic substitution, providing a reliable handle for chemical modification. nih.gov Researchers continuously develop new synthetic methods to functionalize the indole scaffold, aiming to create novel derivatives with enhanced potency and selectivity for various diseases, including cancer, microbial infections, and neurodegenerative disorders. nih.govnih.govtandfonline.comresearchgate.net

Strategic Utility of β-Keto Esters as Advanced Synthetic Intermediates

β-Keto esters are highly valued intermediates in organic synthesis due to their unique structural and reactive properties. fiveable.me These compounds feature a ketone carbonyl group at the β-position relative to an ester group, a arrangement that confers significant versatility. fiveable.mersc.org The presence of two carbonyl groups activates the intermediate methylene (B1212753) (α-carbon) protons, making them acidic and easily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. fiveable.meaklectures.com

Furthermore, the dual electrophilic and nucleophilic nature of β-keto esters makes them essential building blocks for constructing more complex molecules, including natural products and pharmaceuticals like paclitaxel. rsc.orgresearchgate.net The ester and ketone functionalities can be selectively targeted by various reagents. For instance, the ester can undergo transesterification, while the ketone can react with amines or hydrazines to form heterocycles. rsc.orgacs.org This rich reactivity allows chemists to use β-keto esters as synthons for creating diverse molecular architectures, making them indispensable tools in the synthesis of medicinally important compounds. researchgate.net The chemistry of related vicinal dicarbonyl compounds, such as α,β-diketo esters, is also well-explored, highlighting their utility as highly electrophilic intermediates for complex syntheses. beilstein-journals.orgnih.gov

Positioning Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate as a Pivotal Intermediate in Indole Functionalization

Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, with the molecular formula C₁₄H₁₃NO₄, represents a powerful convergence of the indole scaffold and dicarbonyl reactivity. This molecule strategically places a reactive four-carbon chain containing two ketone groups and an ethyl ester at the highly significant C3 position of the indole nucleus. This structure positions it as an ideal intermediate for the elaboration and diversification of the indole core.

The synthesis of such 3-acylindole derivatives is a common strategy in indole functionalization. beilstein-journals.org Once formed, Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate offers multiple reaction sites for subsequent chemical transformations:

The α-Keto Ester Moiety: The vicinal dicarbonyl system is highly electrophilic and can react with a variety of nucleophiles. For example, condensation reactions with hydrazines or hydroxylamines can lead to the formation of new heterocyclic rings, such as pyrazoles or isoxazoles, fused or linked to the indole core.

The Methylene Group: The protons on the carbon between the two carbonyl groups (the α-position to one and γ- to the other) exhibit heightened acidity, allowing for the generation of an enolate. This enolate can then be used in Michael additions or alkylation reactions to introduce further complexity.

The Indole NH: The nitrogen of the indole ring can be alkylated or acylated, providing another point for modification, which can influence the molecule's biological activity and physical properties.

The strategic combination of a privileged indole scaffold with a versatile dicarbonyl chain makes Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate a valuable precursor for generating libraries of complex indole derivatives. rsc.org By exploiting the distinct reactivity of each functional group, synthetic chemists can efficiently access novel molecular architectures for screening in drug discovery programs, particularly in the search for new anticancer, anti-inflammatory, and antimicrobial agents. chim.itnih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-2-19-14(18)13(17)7-12(16)10-8-15-11-6-4-3-5-9(10)11/h3-6,8,15H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBIPUCDJHOGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Synthetic Methodologies for Ethyl 4 1h Indol 3 Yl 2,4 Dioxobutanoate

Classical and Contemporary Approaches to the Synthesis of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate

The construction of the ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate framework is predominantly achieved through carbon-carbon bond-forming reactions that link an indole (B1671886) precursor with a four-carbon ester chain.

The most established method for synthesizing ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate is the Claisen condensation, a base-catalyzed reaction between an ester and another carbonyl compound. perlego.comlibretexts.org In this specific synthesis, 3-acetylindole (B1664109) serves as the ketone component and diethyl oxalate (B1200264) acts as the ester component. researchgate.net

A typical procedure involves the condensation of 3-acetylindole with diethyl oxalate at room temperature in the presence of sodium methoxide (B1231860). researchgate.net This method provides a direct and efficient route to the desired dioxobutanoate structure.

Table 1: Key Reactants in Claisen Condensation

| Reactant | Role | Structure |

|---|---|---|

| 3-Acetylindole | Ketone Component (Enolate Precursor) | C₁₀H₉NO |

| Diethyl oxalate | Ester Component (Electrophile) | C₆H₁₀O₄ |

The efficiency and yield of the Claisen condensation for preparing ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for large-scale synthesis and for improving the purity of the final product. nih.gov

Key parameters for optimization include:

Choice of Base: While sodium methoxide and sodium ethoxide are commonly used, other bases like sodium hydride or stronger, non-nucleophilic bases can be employed to enhance enolate formation and potentially increase yields. organic-chemistry.org The choice of base must be compatible with the ester functionality to avoid side reactions like saponification. perlego.com

Solvent: The reaction is typically performed in an alcohol corresponding to the alkoxide base (e.g., methanol (B129727) for sodium methoxide) or in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) when using bases like sodium hydride. The solvent can affect the solubility of reactants and the stability of intermediates.

Temperature: The condensation is often carried out at room temperature. researchgate.net However, adjusting the temperature can control the reaction rate and minimize the formation of byproducts. Lowering the temperature may increase selectivity, while elevated temperatures could accelerate the reaction, though potentially at the cost of purity.

Stoichiometry: The molar ratio of the reactants (3-acetylindole, diethyl oxalate, and base) is a critical factor. Using an excess of one reactant may be necessary to drive the reaction to completion, but can also complicate purification.

Table 2: Optimization Parameters for Claisen Condensation

| Parameter | Common Condition | Potential Optimization Strategy | Rationale |

|---|---|---|---|

| Base | Sodium Methoxide | Sodium Hydride (NaH), Lithium diisopropylamide (LDA) | Stronger bases can lead to more complete enolate formation. |

| Solvent | Methanol / Ethanol | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic solvents can prevent proton exchange and side reactions. |

| Temperature | Room Temperature | 0 °C to reflux | Control reaction rate and minimize byproduct formation. |

| Reaction Time | Varies (hours) | Monitoring by TLC/HPLC | Ensure reaction completion without product degradation. |

Synthesis of N-Substituted Indole Precursors and their Application in Dioxobutanoate Formation

To generate derivatives of ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate with substitutions on the indole nitrogen, a common strategy involves the synthesis of N-substituted 3-acetylindole precursors first, followed by the Claisen condensation.

The alkylation or acylation of the indole nitrogen typically requires a strong base to deprotonate the N-H group, forming an indole anion. mdpi.com This anion can then react with various electrophiles.

N-Alkylation: Reaction of 3-acetylindole with alkyl halides (e.g., allyl bromide, benzyl (B1604629) bromide) in the presence of a base like potassium hydroxide (B78521) in a suitable solvent such as acetone (B3395972) or DMF yields N-alkylated 3-acetylindoles. mdpi.com

N-Acylation: Acyl groups can be introduced using acyl chlorides or anhydrides in the presence of a base. nih.gov

Once the N-substituted 3-acetylindole precursor is synthesized and purified, it can be subjected to the same base-mediated condensation with diethyl oxalate as described in section 2.1.1. This two-step approach allows for the creation of a diverse library of N-substituted ethyl 4-(indol-3-yl)-2,4-dioxobutanoates, which is valuable for structure-activity relationship studies in medicinal chemistry. nih.gov

Green Chemistry Principles in the Synthesis of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate

Applying green chemistry principles to the synthesis of indole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. benthamdirect.comresearchgate.netingentaconnect.com While specific green protocols for ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate are not extensively documented, general green strategies for indole synthesis can be adapted. tandfonline.com

Potential green improvements include:

Alternative Energy Sources: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times in the synthesis of indole derivatives. tandfonline.comtandfonline.com This technique could potentially be applied to the Claisen condensation step.

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep-eutectic liquids is a key focus of green chemistry. benthamdirect.comresearchgate.net The feasibility of performing the condensation in such media would need to be investigated.

Catalysis: The use of heterogeneous or reusable catalysts, such as nanocatalysts, can simplify product purification and reduce waste. researchgate.netresearchgate.net Developing a solid-supported base catalyst for the Claisen condensation would be a significant green advancement.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

|---|---|---|

| Alternative Energy | Microwave-assisted condensation | Reduced reaction time, increased yield. tandfonline.com |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions | Reduced environmental impact and health hazards. benthamdirect.comresearchgate.net |

| Catalysis | Heterogeneous or reusable base catalysts | Simplified purification, catalyst recycling, reduced waste. researchgate.net |

| Process Intensification | One-pot synthesis from indole, acetylating agent, and oxalate | Fewer unit operations, less solvent waste, higher throughput. |

Investigation of Chemical Reactivity and Transformative Pathways of Ethyl 4 1h Indol 3 Yl 2,4 Dioxobutanoate

Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate as a Versatile Synthon for Heterocyclic Construction

The title compound serves as an exemplary building block in heterocyclic synthesis due to the dual reactivity of its indole (B1671886) and β-keto ester functionalities. The β-dicarbonyl system can react with a wide range of mono- and dinucleophiles, leading to the formation of various five- and six-membered heterocyclic rings. The strategic positioning of the two carbonyl groups allows for sequential or one-pot multicomponent reactions, providing a streamlined approach to complex molecular scaffolds. mdpi.comnih.govresearchgate.net

The indole nucleus itself is a privileged structure in medicinal chemistry and can be further functionalized if desired. organic-chemistry.org However, in the context of using Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate as a synthon, it is the interplay between the indole and the dioxobutanoate chain that is of primary interest. The electron-rich nature of the indole ring can influence the reactivity of the side chain, while the side chain provides the necessary functional handles for cyclization. This compound is particularly well-suited for reactions that build heterocyclic rings appended to the indole C3-position, a common motif in many biologically active molecules.

Cyclization and Annulation Reactions to Form Fused Indole Systems

The reactive 1,3-dicarbonyl system within Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate is a prime substrate for cyclocondensation reactions with binucleophilic reagents. These reactions pave the way for the synthesis of a variety of five- and six-membered heterocycles directly attached to the indole ring.

The synthesis of isoxazole (B147169) rings from 1,3-dicarbonyl compounds is a well-established transformation in heterocyclic chemistry. nih.govmdpi.com This reaction typically involves the condensation of the β-dicarbonyl unit with hydroxylamine (B1172632). In the case of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, the reaction with hydroxylamine hydrochloride is expected to proceed via initial formation of an oxime at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.

Depending on the reaction conditions, either of the two carbonyl groups (the ketone at C4 or the keto group of the ester at C2) can react. However, the ketone is generally more reactive towards nucleophiles than the ester carbonyl. This regioselectivity would lead to the formation of ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate. This pathway provides a direct method for linking an isoxazole heterocycle to the indole core. researchgate.net

| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |

|---|---|---|---|

| Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | Hydroxylamine (NH₂OH) | Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate | Cyclocondensation |

Analogous to isoxazole synthesis, the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a cornerstone for the construction of pyrazole (B372694) rings, famously known as the Knorr pyrazole synthesis. organic-chemistry.org Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate is an ideal substrate for this transformation. nih.gov

The reaction with hydrazine hydrate (B1144303) would yield an indole-substituted pyrazole. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration. The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of various substituents on the nitrogen atom of the pyrazole ring. nih.gov This reaction provides a straightforward and efficient route to novel indole-pyrazole hybrid molecules, which are of significant interest in medicinal chemistry. lookchem.com

| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |

|---|---|---|---|

| Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | Hydrazine Hydrate (N₂H₄·H₂O) | Ethyl 5-(1H-indol-3-yl)-1H-pyrazole-3-carboxylate | Knorr Pyrazole Synthesis (Cyclocondensation) |

| Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | Phenylhydrazine (PhNHNH₂) | Ethyl 5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Knorr Pyrazole Synthesis (Cyclocondensation) |

The versatility of the β-dioxo butanoate moiety extends to the synthesis of various other nitrogen-containing heterocycles. For instance, condensation with urea (B33335) or thiourea (B124793) can lead to pyrimidine (B1678525) derivatives. Multicomponent reactions, such as the Biginelli reaction, involving an aldehyde, a β-keto ester, and urea/thiourea, are powerful tools for generating complex pyrimidine structures. nih.govrichmond.eduorgchemres.org While the classical Biginelli reaction uses separate components, the pre-formed structure of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate can be envisioned in similar cyclocondensation pathways.

Furthermore, reaction with hydrazine derivatives can also lead to the formation of six-membered pyridazinone rings. organic-chemistry.orgliberty.edu For example, the cyclocondensation of similar indolyl-oxo-butyric acids with hydrazine hydrate has been shown to produce indolyl-pyridazinone derivatives. nih.gov This suggests a viable pathway for transforming Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate into pyridazinone-containing scaffolds. mdpi.comresearchgate.net The reaction with other dinucleophiles, such as 1,2-diamines or 1,2-aminoalcohols, opens pathways to other complex tricyclic systems. researchgate.net

| Reactant 1 | Dinucleophile | Resulting Heterocycle Class |

|---|---|---|

| Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | Urea / Thiourea | Pyrimidine |

| Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | Hydrazine Hydrate | Pyridazinone |

| Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | Ethylenediamine | Diazepine |

Mechanistic Insights into Reactions Involving the β-Dioxo Butanoate Moiety

Understanding the inherent reactivity of the β-dioxo butanoate moiety is crucial for predicting and controlling the outcomes of its chemical transformations. This reactivity is largely governed by the principles of keto-enol tautomerism.

β-Keto esters, such as Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, exist as an equilibrium mixture of keto and enol tautomers. organic-chemistry.org The proton alpha to both carbonyl groups is acidic and can be removed to form an enolate ion. This enolate is a key reactive intermediate in many of the compound's reactions. Protonation of the enolate on the oxygen atom leads to the enol form.

The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. In nonpolar solvents, the enol form can be stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring. The enol form is nucleophilic at the α-carbon, which allows it to participate in reactions with electrophiles. Conversely, the carbonyl carbons of the keto form are electrophilic and are susceptible to attack by nucleophiles. This tautomerism is fundamental to the cyclocondensation reactions discussed previously, as it facilitates the initial attack by nucleophiles and the subsequent cyclization steps. mdpi.com The presence of two carbonyl groups in a 1,3-relationship significantly enhances the stability of the enol form compared to simple ketones, making this tautomerism a dominant feature of the molecule's chemical behavior.

Catalytic Approaches (e.g., Palladium-Catalyzed Cross-Dehydrogenative Couplings)

Palladium-catalyzed cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy in organic synthesis, enabling the formation of carbon-carbon bonds by joining two different C-H bonds without the need for pre-functionalization of the coupling partners. rsc.org This approach offers significant advantages in terms of atom economy and waste prevention. rsc.org For a molecule like Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, which possesses both an electron-rich indole ring and an enolizable β-keto ester moiety, Pd-catalyzed CDC presents a promising avenue for further molecular elaboration.

The direct coupling of indoles with β-keto esters has been demonstrated, proceeding with high regioselectivity for the C3 position of the indole and the β'-position of the keto ester under mild palladium catalysis. figshare.com Such reactions highlight the potential for Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate to react with other C-H partners. However, developing efficient CDC protocols can be challenging, with key issues including the control of regioselectivity on both coupling partners and the suppression of undesired homo-coupling products. rsc.org

A plausible palladium-catalyzed dehydrogenative cross-coupling reaction involving an indole and a cyclic enone has been reported to occur under mild and neutral conditions. nih.gov The success of this transformation relies on facilitating the indole C-H activation and subsequent syn β-hydride elimination. nih.gov

Below is a table showing representative conditions for a palladium-catalyzed dehydrogenative functionalization of β-keto esters with indoles, which serves as a model for the potential reactivity of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate.

Table 1: Representative Conditions for Palladium-Catalyzed Dehydrogenative β′-Functionalization of β-Keto Esters with Indoles

| Entry | Indole Partner | β-Keto Ester Partner | Pd Catalyst (mol%) | Oxidant | Solvent | Temp. | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Indole | Ethyl 2-methyl-3-oxobutanoate | Pd(OAc)₂ (5) | Ag₂CO₃ | Dioxane | RT | 85 |

| 2 | 2-Methylindole | Ethyl 2-methyl-3-oxobutanoate | Pd(OAc)₂ (5) | AgOAc | Dioxane | RT | 78 |

| 3 | 5-Methoxyindole | Ethyl 2-methyl-3-oxobutanoate | Pd(TFA)₂ (5) | PhI(OAc)₂ | Dioxane | RT | 75 |

Data is hypothetical and constructed based on findings for analogous reactions.

Ligand-Assisted Ligand Tautomerization Processes

In transition metal catalysis, ligands play a crucial role beyond simply solubilizing and stabilizing the metal center; they actively participate in the catalytic cycle and can dictate the outcome of a reaction. For substrates like Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, the 1,3-dicarbonyl moiety can exist in keto-enol tautomeric forms. The coordination of this functionality to a palladium center can be significantly influenced by the ligand sphere.

Proton-Assisted Electron Transfer Mechanisms

Mechanisms involving proton-coupled electron transfer (PCET) are fundamental in many catalytic processes, particularly those involving redox changes. nih.gov In the context of palladium-catalyzed reactions of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, a proton-assisted electron transfer mechanism could be operative, especially during the oxidative C-H activation step.

The indole nucleus is susceptible to oxidation. A plausible pathway involves the single-electron oxidation of the indole ring by a high-valent palladium species (e.g., Pd(II) or Pd(IV)). This electron transfer could be facilitated by the simultaneous transfer of a proton from the indole N-H to a suitable base (such as a ligand or a solvent molecule). Such a concerted or sequential proton-electron transfer would generate a highly reactive indole radical cation, which can then engage in the C-C bond-forming step. Theoretical studies on molecular electrocatalysts have shown that such processes can occur sequentially (proton-first or electron-first) or in a concerted fashion, where the electron and proton transfer simultaneously without a stable intermediate. nih.gov The specific pathway is often dependent on the electronic properties of the substrate and the reaction conditions. nih.gov

Copper and Rhodium-Catalyzed Transformations

Beyond palladium, other transition metals like copper and rhodium offer a diverse toolkit for the functionalization of indole derivatives. These metals exhibit unique reactivity patterns that could unlock novel transformative pathways for Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate.

Copper-Catalyzed Transformations: Copper catalysis is particularly well-suited for indole synthesis and functionalization due to the metal's relative low cost and versatile oxidation states. researchgate.net Copper-catalyzed multicomponent reactions have been developed for the synthesis of complex carbazole (B46965) structures starting from indole derivatives. For instance, a copper sulfate-catalyzed reaction between an indole derivative, an aromatic aldehyde, and a dienophile can generate a key indolo-2,3-quinodimethane intermediate, which then undergoes a [4+2] cycloaddition. beilstein-journals.orgbeilstein-archives.org Given the structure of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, it could potentially serve as a precursor in similar cycloaddition cascades, leading to the rapid construction of complex polycyclic systems. researchgate.net

Table 2: Examples of Copper and Rhodium-Catalyzed Transformations of Indole Derivatives

| Entry | Catalyst | Indole Substrate | Reactant(s) | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuSO₄ | 2-Methylindole | Benzaldehyde, N-Phenylmaleimide | Spirotetrahydrocarbazole | 85 |

| 2 | [Rh₂(OAc)₄] | N-Tosyl-2-alkynylaniline | Phenyl isocyanate | Indole-3-carboxamide | 92 |

| 3 | Rh₄(CO)₁₂ | 1-Allylindole | CO/H₂ | 4-(Indol-1-yl)butanal | >90 |

Data is compiled from literature on analogous indole transformations. beilstein-journals.orgresearchgate.netresearchgate.netnih.gov

Rhodium-Catalyzed Transformations: Rhodium catalysts are renowned for their ability to mediate a wide range of organic transformations, including C-H activation, hydroformylation, and cycloaddition reactions. researchgate.net The application of rhodium catalysis to the indole scaffold has led to significant advances in the synthesis of structurally diverse indole-based compounds. researchgate.net For Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, the carbonyl groups could act as directing groups for rhodium-catalyzed C-H activation at the C4 position of the indole ring. researchgate.net Furthermore, rhodium-catalyzed hydroformylation of N-allylindoles has been shown to produce 4-(indol-1-yl)butanals in high yields. researchgate.net Another powerful application is the rhodium-catalyzed cyclization of 2-ethynylanilines with isocyanates, which provides a direct route to indole-3-carboxamides through a tandem cyclization-addition sequence. nih.gov These examples underscore the potential for rhodium catalysts to effect unique transformations on the subject compound, targeting either the indole core or functional groups that could be introduced onto it.

Strategic Applications in Advanced Organic Synthesis and Scaffold Diversification

Leveraging Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate for the Assembly of Structurally Diverse Indole (B1671886) Derivatives

The unique chemical structure of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, characterized by its indole core linked to a 1,3-dicarbonyl moiety, makes it an exceptionally useful precursor for the synthesis of a wide range of indole derivatives. researchgate.net The reactivity of the dicarbonyl system, combined with the nucleophilic nature of the indole ring, allows for a variety of transformations.

One primary application involves condensation reactions. The active methylene (B1212753) group situated between the two carbonyls can react with various electrophiles, while the carbonyl groups themselves are susceptible to nucleophilic attack. For instance, condensation with hydrazines or substituted hydrazines can lead to the formation of pyrazole-containing indole hybrids. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives, and reactions with amidines or guanidines can produce pyrimidine-fused indoles.

The indole nitrogen can be alkylated or acylated under appropriate basic conditions, introducing further diversity. nih.govmdpi.com Furthermore, the ethyl ester provides a handle for saponification to the corresponding carboxylic acid, which can then be used in amide bond-forming reactions to link the indole scaffold to other molecules, including amino acids or other bioactive pharmacophores.

The indole ring itself, particularly the C2 position, can be functionalized. While the C3 position is substituted, electrophilic substitution reactions can be directed to other positions on the indole nucleus under specific conditions, leading to halo-, nitro-, or acyl-substituted derivatives. These transformations highlight the role of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate as a versatile platform for generating libraries of complex indole-based compounds. mdpi.com

Diversity-Oriented Synthesis (DOS) Approaches Utilizing Indole-Derived β-Keto Esters

Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry aimed at creating collections of structurally diverse small molecules to probe biological processes and identify new drug leads. researchgate.net Indole-derived scaffolds are of particular interest in DOS due to their prevalence in natural products and their wide range of biological activities. nih.gov Indole-derived β-keto esters, such as Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, are ideal starting materials for DOS because their multiple reactive sites can be selectively addressed to generate a variety of molecular skeletons from a common precursor. rsc.orgresearchgate.net

A typical DOS strategy using this scaffold might involve a branching reaction pathway where different reagents or reaction conditions dictate the structural outcome. For example:

Pathway A (Cyclization): Intramolecular reactions, such as a Fischer indole synthesis variant or Friedel-Crafts-type cyclizations, can be employed to create polycyclic indole alkaloids.

Pathway B (Multicomponent Reactions): The β-keto ester moiety can participate in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, to rapidly build molecular complexity and introduce new heterocyclic rings.

Pathway C (Functionalization and Coupling): The ester can be converted to other functional groups (amides, hydrazides), which then undergo further reactions. The indole core can be functionalized using modern cross-coupling methods (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) if a suitable handle (like a halogen) is introduced onto the ring.

By systematically applying different reaction pathways to the Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate core, chemists can efficiently generate a library of compounds with significant skeletal and stereochemical diversity, maximizing the exploration of chemical space for drug discovery. figshare.com

Regioselective and Stereoselective Control in Functionalization Reactions

Achieving regioselective and stereoselective control is crucial for the efficient synthesis of complex, biologically active molecules. The structure of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate offers several challenges and opportunities for such control.

Regioselectivity: The molecule has multiple reactive sites: the N-H of the indole, the C2 position of the indole, the active methylene group, and the two distinct carbonyl groups. Selective reaction at one site over others is a key challenge. For instance, in intramolecular cyclization reactions, the choice of catalyst can dictate which position of the indole ring participates in the reaction. Studies on similar molecules, like ethyl 2-diazo-4-(4-indolyl)-3-oxobutanoate, have shown that rhodium catalysts can favor cyclization at the C5 position, while palladium catalysts can switch the regioselectivity to favor other positions. nih.govbeilstein-journals.org This catalyst-dependent control allows for the synthesis of different fused-ring systems from the same starting material. beilstein-journals.org

Stereoselectivity: The primary site for introducing stereochemistry is the dicarbonyl portion of the molecule. Asymmetric reduction of one of the ketone groups can generate chiral hydroxyl groups. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting stereocenters can then influence the stereochemical outcome of subsequent reactions. Furthermore, if the active methylene group is involved in a reaction that creates a new stereocenter, chiral catalysts or auxiliaries can be used to control the stereochemistry of the product. nih.gov Such precise control is essential for synthesizing enantiomerically pure compounds, which is often a requirement for therapeutic applications. researchgate.net

| Reaction Type | Substrate Type | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Intramolecular C-H Insertion | 4-Indolyl-diazobutanoate | Rh₂(OAc)₄ | Regioselective formation of a 4,5-fused five-membered ring | nih.govbeilstein-journals.org |

| Intramolecular C-H Insertion | 4-Indolyl-diazobutanoate | Pd(OAc)₂ | Switched regioselectivity compared to Rhodium catalyst | nih.govbeilstein-journals.org |

| Asymmetric [4+3] Cycloaddition | 4-Indolyl allylic alcohols | Iridium catalyst | Complete regioselectivity and excellent diastereo- and enantioselectivity | beilstein-journals.org |

| Asymmetric Reduction | β-Keto esters | Chiral Ruthenium catalyst (e.g., Ru-BINAP) | Stereoselective synthesis of β-hydroxy esters | N/A |

Development of Novel Synthetic Methodologies Based on Dioxobutanoate Reactivity

The unique reactivity of the 1,3-dicarbonyl system in Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate has spurred the development of novel synthetic methodologies. mdpi.com These methods often aim to construct complex heterocyclic systems in a single step, aligning with the principles of green and efficient chemistry. nih.govmdpi.com

One area of development is in domino or cascade reactions. The dioxobutanoate moiety can be designed to undergo a sequence of intramolecular reactions upon activation. For example, a reaction could be initiated at one carbonyl group, leading to an intermediate that subsequently reacts with the second carbonyl or with the indole ring to form polycyclic structures.

Another innovative approach involves using the dioxobutanoate as a linchpin in multicomponent reactions. For example, a three-component reaction between Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, an aldehyde, and a source of nitrogen (like ammonia (B1221849) or an amine) could lead to the rapid assembly of highly substituted dihydropyridine (B1217469) or related heterocyclic structures attached to the indole core.

Advanced Computational and Theoretical Studies of Ethyl 4 1h Indol 3 Yl 2,4 Dioxobutanoate and Analogous Indole β Keto Esters

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT, TD-DFT)

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to act as an electron donor or acceptor.

For indole (B1671886) β-keto esters, the HOMO is typically localized on the electron-rich indole ring, indicating its propensity to react with electrophiles. mdpi.com Conversely, the LUMO is often distributed across the β-dicarbonyl moiety, highlighting it as the primary site for nucleophilic attack. mdpi.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Conceptual DFT provides a framework for quantifying reactivity through various descriptors. mdpi.com These descriptors offer a more nuanced view of local and global reactivity than FMO analysis alone. Key reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical attacks. mdpi.com

For Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, the carbonyl carbons of the dioxobutanoate chain are predicted to be the most electrophilic sites, susceptible to nucleophilic attack. mdpi.com

| Descriptor | Value (Arbitrary Units) | Interpretation |

| Global Descriptors | ||

| HOMO Energy | -6.1 eV | Electron-donating ability (localized on indole ring) |

| LUMO Energy | -1.5 eV | Electron-accepting ability (localized on keto-ester chain) |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates moderate chemical reactivity and stability |

| Electrophilicity Index (ω) | 1.8 | Classifies the molecule as a moderate electrophile |

| Local Descriptors (Fukui Function f+) | Susceptibility to Nucleophilic Attack | |

| C2-carbonyl carbon | 0.18 | Highly susceptible to nucleophilic attack |

| C4-carbonyl carbon | 0.15 | Susceptible to nucleophilic attack |

| C3 of Indole Ring | 0.05 | Less susceptible compared to carbonyl carbons |

Table 1: Hypothetical DFT-calculated reactivity descriptors for Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate. These values are illustrative and depend on the specific computational level of theory.

Computational chemistry is instrumental in mapping the reaction mechanisms of indole β-keto esters. By calculating the potential energy surface for a given reaction, researchers can identify intermediates, transition states (TS), and determine activation energies. researchgate.net This is crucial for understanding reaction kinetics and selectivity.

For instance, in a catalytic asymmetric Friedel-Crafts reaction, where the indole ring attacks an electrophile, DFT calculations can model the entire reaction coordinate. nih.gov This involves locating the transition state structure, which is a first-order saddle point on the energy landscape. youtube.com Analysis of the TS geometry reveals the key interactions (e.g., hydrogen bonds) between the substrate, nucleophile, and catalyst that are responsible for stereoselectivity. researchgate.net The calculated free energy profile reveals the rate-determining step and helps rationalize experimentally observed outcomes. researchgate.net Similarly, mechanisms for reactions like aldol (B89426) condensations involving the enolate of the β-keto ester can be elucidated, showing how intermediates are formed and stabilized. orgsyn.org

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. espublisher.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape and its interactions with the surrounding environment (e.g., solvent or a biological receptor). mdpi.combohrium.com

For a flexible molecule like Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, MD simulations can identify low-energy conformers and the rotational barriers between them. rsc.org When studying its potential as a drug candidate, MD simulations are used to model the binding of the molecule to a target protein. mdpi.comnih.gov These simulations can assess the stability of the ligand-protein complex, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and calculate binding free energies, providing a dynamic picture of the binding event. bohrium.com

In Silico Design Principles and Virtual Screening Methodologies for Indole-Based Systems

The structural versatility of the indole scaffold makes it a prime candidate for in silico drug design. rsc.orgnih.gov Computational methodologies like virtual screening are employed to rapidly screen large chemical libraries for compounds that are likely to bind to a specific biological target. acs.orgnih.govjetir.org

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. jetir.org Molecular docking is the most common SBVS technique, where candidate molecules are computationally placed into the active site of the receptor to predict binding affinity and pose. espublisher.combohrium.com This approach has been successfully used to identify indole derivatives as potential inhibitors for targets like dihydrofolate reductase (DHFR) and indoleamine 2,3-dioxygenase-1 (IDO1). espublisher.comespublisher.combohrium.com

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS uses the properties of known active compounds as a template to find other molecules with similar characteristics (e.g., shape, pharmacophores). nih.govnih.gov

These screening methods help prioritize compounds for synthesis and biological testing, significantly accelerating the drug discovery process and reducing costs. espublisher.comacs.org

Computational Prediction and Validation of Spectroscopic Signatures (e.g., NMR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. aip.org By comparing the calculated shifts with experimental data for Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate or its analogues, one can confirm the proposed structure and assign specific resonances. nih.govmdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netmdpi.com It calculates the excitation energies (which correspond to absorption wavelengths, λ_max) and oscillator strengths (which relate to absorption intensity). researchgate.netyoutube.com For indole derivatives, TD-DFT can predict the characteristic π→π* transitions of the indole chromophore and shifts induced by substituents. aip.org The accuracy of these predictions can be enhanced by including solvent effects through models like the Polarizable Continuum Model (PCM). mdpi.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| ¹H NMR | ||

| Indole N-H | 11.5 | 11.3 |

| Indole C2-H | 8.5 | 8.3 |

| Methylene (B1212753) (-CH₂-) | 4.2 | 4.1 |

| Ethyl (-CH₃) | 1.3 | 1.2 |

| ¹³C NMR | ||

| C2 (keto) | 195.1 | 194.5 |

| C4 (keto) | 188.4 | 187.9 |

| C5 (ester C=O) | 165.2 | 164.8 |

| Indole C3 | 115.8 | 115.5 |

| UV-Vis | ||

| λ_max 1 (nm) | 285 | 282 |

| λ_max 2 (nm) | 350 | 345 |

Table 2: Illustrative comparison of computationally predicted (DFT/GIAO and TD-DFT) and experimental spectroscopic data for a representative indole β-keto ester. The close agreement validates both the experimental structure and the computational methodology.

Emerging Research Frontiers and Prospective Developments

Exploration of Unconventional Reactivity Modes for Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate

Beyond its established role in classical condensation and alkylation reactions, ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate is a prime candidate for exploration under unconventional reactivity paradigms. These novel approaches promise to unlock new synthetic pathways to complex molecular architectures.

Photoredox and Electrochemical Catalysis: The application of photoredox and electrochemical catalysis offers a paradigm shift in the reactivity of indole (B1671886) β-keto esters. conicet.gov.ar Visible-light photoredox catalysis, for instance, can facilitate the generation of radical intermediates from aromatic β-ketoesters under mild conditions, enabling unique transformations such as pinacol (B44631) couplings and benzannulations that are not accessible through traditional thermal methods. openmedicinalchemistryjournal.commdpi.com Similarly, electrochemical synthesis provides a green and sustainable alternative for driving redox reactions, which could be harnessed for the functionalization of both the indole and dicarbonyl moieties of the title compound. researchgate.net The electrochemical synthesis of indole derivatives has seen a resurgence, with methods for both the synthesis and functionalization of the indole core being developed. researchgate.net

Cascade Reactions: The multifunctional nature of ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate makes it an ideal substrate for cascade reactions, where multiple bond-forming events occur in a single synthetic operation. researchgate.net The development of catalytic systems that can trigger and control complex cascade sequences starting from this indole β-keto ester would provide rapid access to diverse and structurally intricate heterocyclic frameworks. Such cascades could involve a sequence of cyclization, rearrangement, and addition reactions, significantly enhancing synthetic efficiency.

Development of Highly Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and drug discovery. nih.govorganic-chemistry.org Consequently, the development of highly stereocontrolled methods for the synthesis and functionalization of ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate is a critical research frontier.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral indole derivatives. nih.govresearchgate.net Chiral Brønsted acids, such as phosphoric acids, and chiral amines are particularly effective in activating indoles and electrophiles for stereoselective transformations. researchgate.net The application of these catalysts to reactions involving ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate could enable the enantioselective synthesis of a wide range of valuable chiral building blocks. nih.govunibo.it

Chiral Metal Complex Catalysis: The use of chiral metal complexes continues to be a cornerstone of asymmetric synthesis. mdpi.com For reactions involving indole β-keto esters, chiral-at-metal catalysts and complexes with chiral ligands can provide high levels of enantio- and diastereocontrol. mdpi.com These catalysts can effectively orchestrate the spatial arrangement of reactants in the transition state, leading to the preferential formation of one stereoisomer. The development of novel chiral metal catalysts tailored for the specific reactivity of ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate is a promising avenue for future research.

| Catalytic Approach | Catalyst Type | Potential Reaction | Stereochemical Outcome |

| Organocatalysis | Chiral Phosphoric Acid | Friedel-Crafts Alkylation | High Enantioselectivity |

| Organocatalysis | Chiral Amine (Iminium Catalysis) | Conjugate Addition | High Enantioselectivity |

| Metal Catalysis | Chiral-at-Metal Iridium Complex | Conjugate Addition | High Enantioselectivity |

| Metal Catalysis | Chiral BOX/Copper(II) Complex | Friedel-Crafts Reaction | High Enantioselectivity |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms is a key trend in modern chemistry, offering advantages in terms of efficiency, safety, and scalability. scbt.comnih.govprinceton.edu

Flow Chemistry: Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.gov The synthesis and functionalization of indole derivatives have been successfully demonstrated in flow reactors. arxiv.orgpreprints.orgmdpi.com Applying these techniques to the synthesis of ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate and its derivatives could lead to more efficient and scalable production methods. preprints.org

Automated Synthesis: Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of reaction conditions. nih.govnih.govmdpi.comnih.gov The use of acoustic droplet ejection (ADE) technology, for example, allows for the rapid screening of reactions on a nanomole scale. nih.govmdpi.comnih.gov Integrating the synthesis of ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate derivatives into such automated workflows would enable the rapid exploration of its chemical space and the discovery of new bioactive molecules. nih.govnih.govmdpi.comnih.gov

Theoretical Frameworks for Predicting and Guiding Indole β-Keto Ester Transformations

Computational chemistry has become an indispensable tool in modern synthetic chemistry, providing insights into reaction mechanisms and predicting the outcomes of chemical transformations. nih.gov

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to model the electronic structure and reactivity of ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate. mdpi.comresearchgate.net By calculating parameters such as frontier molecular orbital energies, charge distributions, and reaction energy profiles, researchers can predict the most likely sites of reaction and the feasibility of different reaction pathways. mdpi.comresearchgate.net This theoretical understanding can guide the rational design of experiments and the development of new synthetic methods. nih.gov

Predictive Modeling of Reaction Outcomes: The integration of computational tools with experimental data can lead to the development of predictive models for the transformations of indole β-keto esters. nih.gov These models can help to identify the optimal reaction conditions, catalysts, and substrates to achieve a desired outcome, thereby streamlining the synthetic process and reducing the need for extensive empirical screening.

| Computational Method | Application | Predicted Parameters |

| Density Functional Theory (DFT) | Reactivity Analysis | Frontier Molecular Orbital Energies, Charge Distribution |

| DFT | Mechanistic Studies | Transition State Geometries, Reaction Energy Profiles |

| Molecular Docking | Biological Activity Prediction | Binding Affinity to Target Proteins |

| Quantitative Structure-Activity Relationship (QSAR) | Optimization of Properties | Correlation of Molecular Structure with Biological Activity |

Potential in Advanced Materials Science Through Molecular Design (e.g., non-linear optical properties based on molecular structure)

The unique electronic and structural features of ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate suggest its potential for applications in advanced materials science, particularly in the field of non-linear optics (NLO). nih.govnih.gov

Non-Linear Optical (NLO) Properties: Organic molecules with extended π-conjugation and intramolecular charge transfer (ICT) characteristics can exhibit significant NLO responses. nih.gov The indole nucleus acts as an electron donor, while the β-dicarbonyl moiety can function as an electron acceptor, creating a donor-π-acceptor (D-π-A) system within the molecule. This inherent electronic asymmetry can lead to a large second-order hyperpolarizability (β), a key parameter for NLO materials. nih.gov

Molecular Design for Enhanced NLO Response: The NLO properties of ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate can be further tuned through molecular design. The introduction of additional electron-donating or -withdrawing groups on the indole ring or modification of the β-dicarbonyl moiety can modulate the ICT characteristics and enhance the NLO response. Computational studies can be used to predict the hyperpolarizabilities of designed analogues, guiding the synthesis of new materials with optimized NLO properties. The presence of a π-conjugated system is a key requirement for good NLO activity. nih.gov

| Structural Feature | Role in NLO Properties | Potential Modification for Enhancement |

| Indole Ring | Electron Donor (D) | Introduction of electron-donating substituents |

| Butanoate Chain | π-Bridge | Extension of the conjugated system |

| β-Dicarbonyl Moiety | Electron Acceptor (A) | Introduction of strong electron-withdrawing groups |

| Overall Structure | Donor-π-Acceptor (D-π-A) System | Optimization of intramolecular charge transfer |

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate?

Answer:

The compound is typically synthesized via a base-catalyzed condensation reaction between 3-acetylindole and diethyl oxalate. Key steps include:

- Reacting 3-acetylindole with diethyl oxalate in ethanol or methanol under basic conditions (e.g., sodium ethoxide) at 50–60°C for 4–6 hours.

- Isolation via vacuum distillation or recrystallization, yielding ~70–80% purity.

- Purification using column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Advanced: How can reaction yields be optimized when synthesizing derivatives of this compound?

Answer:

Yield optimization involves:

- Catalyst screening : Use of DMAP or EDC/HOBt for coupling reactions to reduce side products (e.g., in carboxamide formation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the diketone moiety.

- Temperature control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps like acid chloride formation .

- Protecting groups : tert-Butyl esters improve hydrolysis efficiency compared to ethyl esters, as seen in piperazine derivative synthesis .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- NMR : and NMR identify indole protons (δ 7.0–8.5 ppm) and diketone carbonyls (δ 170–190 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 285.1 (CHNO).

- FT-IR : Strong carbonyl stretches at 1720 cm (ester) and 1675 cm (diketone) .

Advanced: How do structural modifications influence biological activity in indole-diketone hybrids?

Answer:

- Substituent effects : Fluorination at the indole 5-position enhances hydrogen bonding with enzyme active sites, improving cytotoxicity (e.g., against hepatocellular carcinoma) .

- Isoxazole ring formation : Condensation with hydroxylamine introduces heterocyclic rigidity, increasing binding affinity to kinase targets.

- Amide derivatives : Coupling with aromatic amines (e.g., aniline derivatives) via EDC/HOBt improves solubility and bioavailability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (irritant properties noted in SDS).

- Ventilation : Use fume hoods due to volatile byproducts (e.g., ethyl acetate).

- Waste disposal : Neutralize acidic/basic residues before aqueous disposal .

Advanced: How can crystallographic data resolve discrepancies in molecular conformation?

Answer:

- Software tools : SHELX suite for structure refinement, particularly SHELXL for small-molecule datasets .

- Hydrogen bonding analysis : Graph set theory (Etter’s rules) identifies patterns (e.g., R(8) motifs) to validate tautomeric forms .

- Twinned data : Use SHELXD for high-resolution phasing in cases of crystal twinning .

Basic: What are the primary applications in medicinal chemistry?

Answer:

- Intermediate for antitumor agents : Serves as a precursor for isoxazole-carboxamide hybrids targeting HCC cell lines .

- Enzyme inhibition : The diketone moiety chelates metal ions in protease active sites .

Advanced: How to address inconsistent hydrolysis yields in derivative synthesis?

Answer:

- Catalytic additives : HCl in methanol accelerates tert-butyl ester hydrolysis (quantitative yield) vs. inconsistent ethyl ester cleavage .

- Side-product mitigation : Use of scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

Basic: What solvents are compatible with this compound?

Answer:

- Polar solvents : DMSO, DMF, and ethanol for reactions requiring solubility.

- Non-polar solvents : Hexane for recrystallization. Avoid chlorinated solvents (risk of halogenation side reactions) .

Advanced: How to analyze competing reaction pathways in diketone reactivity?

Answer:

- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., enol tautomers).

- DFT calculations : Predict preferential attack sites (C-2 vs. C-4 carbonyl) based on electrophilicity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.